REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].C1(C2C=CC([C:21]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[O:22])=CC=2)C=CC=CC=1>>[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([C:21]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[O:22])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=CC=C1
|
Name
|
ethyl oxalylchloride
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C(=O)C(=O)OCC)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
acylation reaction in an analogous fashion
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC=C(C(=O)C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |